molecular formula C12H16O B14764531 1-Methoxy-3-(1-methylcyclobutyl)benzene

1-Methoxy-3-(1-methylcyclobutyl)benzene

Cat. No.: B14764531
M. Wt: 176.25 g/mol
InChI Key: RZUOODKBHYWJOQ-UHFFFAOYSA-N
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Description

1-Methoxy-3-(1-methylcyclobutyl)benzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, where a methoxy group and a 1-methylcyclobutyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methylcyclobutyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 1-methylcyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(1-methylcyclobutyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclobutyl ring.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

    Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Nitration: 1-Methoxy-3-(1-methylcyclobutyl)-4-nitrobenzene.

    Oxidation: 1-Methoxy-3-(1-methylcyclobutyl)benzoic acid.

    Reduction: 1-Methoxy-3-(1-methylcyclobutyl)cyclobutane.

Scientific Research Applications

1-Methoxy-3-(1-methylcyclobutyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(1-methylcyclobutyl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclobutyl group can influence the compound’s steric properties. These interactions can modulate the compound’s binding affinity and specificity towards various enzymes and receptors, affecting biochemical pathways and physiological responses.

Comparison with Similar Compounds

    1-Methoxy-3-methylbenzene: Lacks the cyclobutyl group, making it less sterically hindered.

    1-Methoxy-4-(1-methylcyclobutyl)benzene: Positional isomer with different substitution pattern on the benzene ring.

    1-Methoxy-3-(1-ethylcyclobutyl)benzene: Contains an ethyl group instead of a methyl group on the cyclobutyl ring.

Uniqueness: 1-Methoxy-3-(1-methylcyclobutyl)benzene is unique due to the presence of both a methoxy group and a 1-methylcyclobutyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-methoxy-3-(1-methylcyclobutyl)benzene

InChI

InChI=1S/C12H16O/c1-12(7-4-8-12)10-5-3-6-11(9-10)13-2/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

RZUOODKBHYWJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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